(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one - 101328-85-2

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Catalog Number: EVT-345559
CAS Number: 101328-85-2
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“®-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one” is a chemical compound with the molecular formula C11H13N3O. It has a molecular weight of 203.24 . The IUPAC name for this compound is (5R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone .

Molecular Structure Analysis

The compound has a pyridazinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains an aminophenyl group and a methyl group .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3. It has a molar refractivity of 56.8±0.5 cm3. The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors. It has 1 freely rotating bond . The compound has a polar surface area of 67 Å2 and a molar volume of 155.3±7.0 cm3 .

Synthesis Analysis
  • Chiral Resolution: Racemic (±)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can be resolved into its enantiomers using resolving agents like L-tartaric acid. This process involves forming diastereomeric salts followed by separation and conversion to the free base [ [, , ] ].
  • Multi-step Synthesis: A novel synthesis route uses acetanilide as the starting material, undergoing acylation, condensation, hydrolysis, decarboxylation, and cyclization to yield the target compound [ [] ]. Another method starts with itaconic acid and involves multiple steps, including esterification, hydrazinolysis, cyclization, and deprotection [ [] ].
Molecular Structure Analysis
  • The asymmetric unit of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one contains two independent molecules [ [] ].
  • X-ray crystallography reveals the presence of four intermolecular hydrogen bonds, linking the molecules into infinite chains [ [, ] ].
  • The crystal structures of related pyridazinone derivatives have also been studied to understand the relationship between molecular structure, dimensions, and cardiovascular properties [ [] ].
Chemical Reactions Analysis
  • Diazotization and Condensation: (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can be diazotized and condensed with malononitrile to synthesize levosimendan [ [] ].
  • Stress Degradation: Under various stress conditions (acidic, basic, oxidative), (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one degrades, forming products such as (R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl)phenyl)hydrazono)-2-cyanoacetic acid, (R,E)-2-amino-N’-(4-(4-methyl-6-oxo-1,4,-5,6-tetrahydropyridazin-3-yl)phenyl)-2-oxoacetohydrazonoyl cyanide, and (R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one [ [] ].
Applications

The primary application of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one lies in its role as a key intermediate in the synthesis of levosimendan, a clinically used cardiotonic agent [ [, , , , ] ]. Levosimendan is known to enhance cardiac contractility through calcium sensitization and induce vasodilation, making it valuable in the treatment of heart failure [ [, , ] ].

Levosimendan

Compound Description: Levosimendan, chemically known as (R)-[[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile, is a calcium sensitizer known for its potent vasodilatory properties. It enhances myocardial contractility by increasing the affinity of troponin-C for calcium, reduces filling pressure, and dilates both peripheral and coronary vessels through activation of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells. Levosimendan is metabolized to OR-1855 and subsequently to OR-1896 in humans. It has been investigated in various clinical trials for decompensated heart failure and has shown efficacy and tolerability in patients with heart failure of both ischemic and non-ischemic origins.

Relevance: Levosimendan is directly related to (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one as it is a synthetic derivative of this compound. The (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one serves as a key intermediate in the synthesis of Levosimendan.

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: OR-1896 is a primary circulating metabolite of Levosimendan in humans. It exhibits dose-dependent reductions in blood pressure and peripheral resistance in rats, attributed to its vasodilatory properties. OR-1896 also elicits dose-dependent increases in dP/dt, an index of cardiac contractility. In the rat model, OR-1896 is thought to be the predominant mediator of the effects observed following the administration of OR-1855, as OR-1855 is rapidly metabolized to OR-1896.

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Racemic)

Compound Description: The racemic mixture of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one serves as a crucial starting material in the synthesis of both enantiomers, including the (R)-enantiomer, which is a key intermediate in the production of Levosimendan.

Properties

CAS Number

101328-85-2

Product Name

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

IUPAC Name

(4R)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m1/s1

InChI Key

GDMRFHZLKNYRRO-SSDOTTSWSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N

Synonyms

((4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono)propanedinitrile
dextrosimendan
Levosimendan
OR 1259
OR 1855
OR-1259
OR-1855
Simadax
simendan

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.